1-(Difluorophenylmethyl)-3,5-difluorobenzene
Overview
Description
1-(Difluorophenylmethyl)-3,5-difluorobenzene is an organic compound characterized by the presence of difluoromethyl and difluorobenzene groups
Preparation Methods
The synthesis of 1-(Difluorophenylmethyl)-3,5-difluorobenzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with aromatic compounds under specific conditions to introduce the difluoromethyl group . Industrial production methods often employ metal-based catalysts to facilitate the reaction, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluorophenylmethyl)-3,5-difluorobenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzoic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-(Difluorophenylmethyl)-3,5-difluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluorophenylmethyl)-3,5-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Difluorophenylmethyl)-3,5-difluorobenzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-difluorobenzene: This compound has an additional fluorine atom, which can influence its reactivity and biological activity.
1-(Difluoromethyl)-4-fluorobenzene: The position of the fluorine atoms in this compound differs, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of difluoromethyl and difluorobenzene groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-11-6-10(7-12(15)8-11)13(16,17)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCSGQJEJTWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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